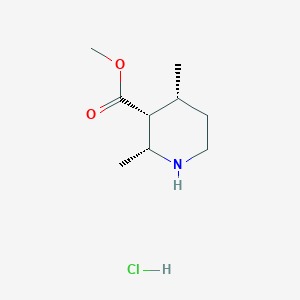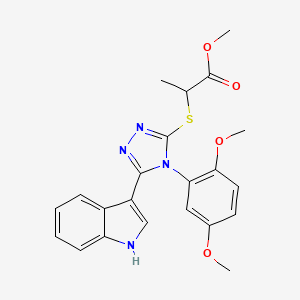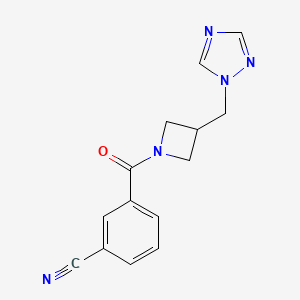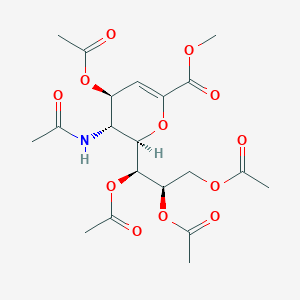
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C25H23N3OS and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Morales-Salazar et al. (2022) presented the synthesis of a related polyheterocyclic compound through a process involving Ugi-Zhu three-component reaction and microwave-dielectric heating, indicating advanced methods for synthesizing complex urea derivatives (Morales-Salazar et al., 2022).
Antiproliferative Activity
- Zhang et al. (2019) researched a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, discovering significant antiproliferative effects against various cancer cell lines, suggesting the potential of such compounds in cancer research (Zhang et al., 2019).
Lithiation and Derivative Synthesis
- Smith et al. (2013) studied the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, leading to the production of substituted derivatives. This research showcases the versatility of such compounds in creating diverse chemical structures (Smith et al., 2013).
Novel Synthesis Techniques
- Muccioli et al. (2003) described a new method to access benzhydryl-phenylureas, demonstrating innovative approaches to synthesizing complex urea derivatives, which can be applied to compounds like 3-Benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (Muccioli et al., 2003).
Anion Binding Studies
- Studies by Baruah and Brahma (2023), and Marivel et al. (2011) on salts of urea and thiourea derivatives and their binding with polyatomic anions demonstrate the chemical interaction capabilities of such compounds, important for understanding their potential applications in various fields (Baruah & Brahma, 2023), (Marivel et al., 2011).
VEGFR-2 Tyrosine Kinase Inhibitors
- Machado et al. (2015) synthesized novel 1-aryl-3-[thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors, highlighting the potential of such compounds in therapeutic applications, especially in targeting specific receptors (Machado et al., 2015).
Complexation Studies
- Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, providing insights into the complexation behavior of these ureas, crucial for understanding their potential interactions in biological and chemical systems (Ośmiałowski et al., 2013).
RNA Phosphodiester Linkage Studies
- Lain et al. (2015) explored compounds like 2,6-Bis(1,4,7,10-tetraazacyclododecan-1-ylmethyl)pyridine, demonstrating their role in accelerating cleavage and isomerization of RNA phosphodiester linkages, relevant for understanding RNA-based processes (Lain et al., 2015).
Properties
IUPAC Name |
3-benzhydryl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-25(27-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)28(17-20-14-16-30-19-20)18-23-13-7-8-15-26-23/h1-16,19,24H,17-18H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVFXSTDBYILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)

![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)



![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)


![1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2435879.png)
